molecular formula C19H21N3 B7479533 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine

4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine

Cat. No.: B7479533
M. Wt: 291.4 g/mol
InChI Key: KXQKNGUMOFKNFK-UHFFFAOYSA-N
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Description

4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in pharmaceuticals and agrochemicals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine typically involves the reaction of 4-cyanobenzyl chloride with 1-phenylpiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Cyanobenzyl chloride+1-PhenylpiperidineThis compound\text{4-Cyanobenzyl chloride} + \text{1-Phenylpiperidine} \rightarrow \text{this compound} 4-Cyanobenzyl chloride+1-Phenylpiperidine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
  • 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol
  • 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol

Uniqueness

4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[(1-phenylpiperidin-4-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c20-14-16-6-8-17(9-7-16)15-21-18-10-12-22(13-11-18)19-4-2-1-3-5-19/h1-9,18,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQKNGUMOFKNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Phenylpiperidin-4-ylamine (0.50 g, 2.84 mmol) (from Example 123) and 4-cyanobenzaldehyde (0.74 g, 5.64 mmol) were dissolved in anhydrous methanol (10 mL) and acetic acid (0.97 mL, 17 mmol) was added. The mixture was stirred for 2 hrs at room temperature, then cooled to 0° C. (ice-water) and sodium cyanoborohydride (0.267 g, 4.25 mmol) was added, then the reaction mixture was stirred at room temperature for 2 hrs. The solvent was evaporated under reduced pressure and the residue was partitioned between sat. NaHCO3 (aq) (50 mL) and dichloromethane (25 mL), and the organic layer was extracted. The aqueous phase was extracted with dichloromethane (2×25 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel, eluting with hexane--30% ethyl acetate to give the product as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.267 g
Type
reactant
Reaction Step Three

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